molecular formula C8H6O5 B1258095 2-Carboxyoxybenzoic acid

2-Carboxyoxybenzoic acid

Cat. No.: B1258095
M. Wt: 182.13 g/mol
InChI Key: CLTAZWADHDXZQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This functional group distinguishes it from other substituted benzoic acids, imparting unique chemical and physical properties.

Properties

Molecular Formula

C8H6O5

Molecular Weight

182.13 g/mol

IUPAC Name

2-carboxyoxybenzoic acid

InChI

InChI=1S/C8H6O5/c9-7(10)5-3-1-2-4-6(5)13-8(11)12/h1-4H,(H,9,10)(H,11,12)

InChI Key

CLTAZWADHDXZQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2-carboxyoxybenzoic acid with structurally related benzoic acid derivatives, emphasizing substituent effects:

Compound Substituent Key Properties Applications References
This compound -O-CO-OH at C2 High acidity due to dual carboxyl groups; potential hydrogen-bonding networks Pharmaceutical intermediates, polymer synthesis
2-((Methoxycarbonyl)oxy)benzoic acid -O-CO-OCH₃ at C2 Methyl ester reduces acidity; enhanced lipophilicity Prodrug formulations, organic synthesis
2-Ethoxybenzoic acid -OCH₂CH₃ at C2 Moderate acidity; ether group improves solubility in non-polar solvents Pharmaceutical intermediates (e.g., NSAIDs)
2-Chlorobenzoic acid -Cl at C2 Electron-withdrawing Cl increases acidity (pKa ~2.9); thermal stability Agrochemicals, dye synthesis
2-(2-Ethoxy-2-oxoacetamido)benzoic acid -NH-CO-OCH₂CH₃ at C2 Amide and ester functionalities; planar crystal structure with hydrogen bonding Crystal engineering, bioactive molecules
2-[(E)-2-Carboxyvinyl]benzoic acid -CH=CH-COOH at C2 Conjugated double bond enables UV activity; dicarboxylic acid behavior Photoresponsive materials

Physicochemical Properties

  • Acidity : 2-Chlorobenzoic acid (pKa ~2.9) is more acidic than 2-ethoxybenzoic acid (pKa ~4.5) due to the electron-withdrawing Cl vs. electron-donating ethoxy group. This compound’s dual carboxyl groups likely result in a pKa <2 .
  • Solubility: 2-Ethoxybenzoic acid exhibits higher solubility in organic solvents (e.g., ethanol) than polar 2-carboxyoxy derivatives, which favor aqueous basic conditions .
  • Thermal Stability : Chlorinated derivatives (e.g., 2-chlorobenzoic acid) show higher thermal stability (>200°C decomposition) compared to ester-containing analogs (<150°C) .

Q & A

Q. How can researchers ensure ethical compliance when studying derivatives of this compound with potential bioactivity?

  • Methodological Answer :
  • Institutional Review Board (IRB) approval : Required for studies involving human-derived samples or animal testing .
  • Material Transfer Agreements (MTAs) : Secure legal permissions for sharing proprietary compounds .
  • Hazard reporting : Disclose safety data (e.g., LD50, ecotoxicity) as per GHS guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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